Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate
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Overview
Description
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate is a complex organosilicon compound It is characterized by its unique structure, which includes multiple ethoxy and siloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate typically involves the reaction of silane precursors with ethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained between 50°C to 100°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of catalysts such as platinum or palladium can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in the synthesis of advanced materials and coatings .
Scientific Research Applications
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the modification of surfaces for bio-compatibility and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of siloxane networks, which impart unique mechanical and chemical properties to the material .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface modification and as a coupling agent.
3-(Triethoxysilyl)propylsuccinicanhydride: Employed in the synthesis of hydrophobic coatings.
Uniqueness
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate is unique due to its multiple ethoxy and siloxy groups, which provide enhanced reactivity and versatility in various applications. Its ability to form stable siloxane networks makes it particularly valuable in the development of advanced materials and coatings .
Properties
CAS No. |
626807-28-1 |
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Molecular Formula |
C22H54O13Si4 |
Molecular Weight |
639.0 g/mol |
IUPAC Name |
[diethoxy(2-methylpropoxy)silyl] [diethoxy(triethoxysilyloxy)silyl] diethyl silicate |
InChI |
InChI=1S/C22H54O13Si4/c1-12-23-36(24-13-2,25-14-3)33-38(28-17-6,29-18-7)35-39(30-19-8,31-20-9)34-37(26-15-4,27-16-5)32-21-22(10)11/h22H,12-21H2,1-11H3 |
InChI Key |
APGAMCJCOVFOET-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC(C)C |
Origin of Product |
United States |
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